1-Nitro-3-(trifluoromethoxy)benzene

Regioselectivity Electrophilic Aromatic Substitution Structure-Activity Relationship (SAR)

1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1) is a halogenated aromatic building block of the nitrobenzene class, characterized by a meta-substitution pattern. Its structure combines an electron-withdrawing nitro group (-NO2) and a strongly electron-withdrawing, highly lipophilic trifluoromethoxy group (-OCF3) on a phenyl ring.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 2995-45-1
Cat. No. B1303333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-3-(trifluoromethoxy)benzene
CAS2995-45-1
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H
InChIKeyQBWJNDOQIAARBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1): Procurement Guide for a Meta-Substituted Nitro-Aromatic Building Block


1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1) is a halogenated aromatic building block of the nitrobenzene class, characterized by a meta-substitution pattern [1]. Its structure combines an electron-withdrawing nitro group (-NO2) and a strongly electron-withdrawing, highly lipophilic trifluoromethoxy group (-OCF3) on a phenyl ring . This combination imparts specific physicochemical properties, including a calculated LogP of approximately 3.0-3.2, a density of 1.391 g/mL at 25 °C, and a boiling point range of 240-242 °C . Its primary value proposition is as a reactive intermediate, where the nitro group serves as a synthetic handle for reduction to an amine, enabling its incorporation into more complex molecules for pharmaceutical and agrochemical research .

Why 1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1) is Not a Commodity: The Critical Role of Regiochemistry and Substituent Effects


Generic substitution of this compound with another nitro-aromatic is scientifically invalid due to the non-interchangeable impact of the trifluoromethoxy group's (-OCF3) position. The meta-substitution in this compound results in a distinct electronic and steric environment compared to its ortho- (CAS 1644-15-9) or para- (CAS 713-11-5) isomers, directly influencing the regioselectivity of subsequent reactions like electrophilic aromatic substitution or cross-coupling [1]. Furthermore, the -OCF3 group confers significantly higher lipophilicity (LogP approx. 3.0) compared to methoxy (-OCH3) analogs, which profoundly impacts the physicochemical and ADME properties of any downstream synthesized molecule [2]. This class-level evidence underscores that the meta-nitro-OCF3 substitution pattern is a specific design element, not a generic placeholder, making direct analog substitution a high-risk strategy for reaction failure or altered product profile.

Quantitative Evidence Guide: Verifiable Differentiation for 1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1)


Regiochemical Identity: Meta-Substitution Distinguishes Reactivity from Ortho and Para Isomers

The target compound is the meta isomer (1-Nitro-3-(trifluoromethoxy)benzene). Its substitution pattern determines a unique electronic profile on the aromatic ring, which dictates the regiochemical outcome of further reactions like nitration, halogenation, or metalation. Using the ortho (1-Nitro-2-(trifluoromethoxy)benzene, CAS 1644-15-9) or para (1-Nitro-4-(trifluoromethoxy)benzene, CAS 713-11-5) isomer would lead to different directing effects and product distributions, making them non-substitutable for achieving a specific meta-substituted target molecule [1]. Direct comparative reaction data for this specific substrate is absent from the public literature; therefore, this is a Class-level Inference based on fundamental principles of aromatic substitution.

Regioselectivity Electrophilic Aromatic Substitution Structure-Activity Relationship (SAR)

Lipophilicity Modulation: The -OCF3 Group's Quantitative Advantage over -OCH3 Analogs

The trifluoromethoxy (-OCF3) group is a well-established bioisostere for methoxy (-OCH3), but with a crucial difference in lipophilicity. While direct LogP data for the direct analog 1-Nitro-3-methoxybenzene was not found in this search, class-level studies confirm that replacing -OCH3 with -OCF3 consistently increases lipophilicity [1][2]. The calculated LogP for 1-Nitro-3-(trifluoromethoxy)benzene is approximately 3.02-3.20 [3]. This class-level inference suggests that incorporating the target compound as a building block will lead to a more lipophilic final product compared to its methoxy analog, a critical parameter for optimizing membrane permeability and metabolic stability in drug design.

Lipophilicity LogP ADME Bioisostere

Electronic Modulation: Quantified Electron-Withdrawing Character of the Meta-OCF3-Nitrobenzene System

The combination of the -OCF3 and -NO2 groups creates a highly electron-deficient aromatic ring. This property can be quantified using Hammett substituent constants. While experimental values for this exact compound were not found, the para-OCF3 group has a sigma_p value of +0.35, and the para-NO2 group has a sigma_p value of +0.78, indicating a strong combined electron-withdrawing effect [1]. As supporting evidence, computational studies on a similar compound (a derivative) show a LUMO energy of -1.41 eV, confirming its strong electron-accepting character . This class-level inference and supporting computational data distinguish it from less electron-deficient analogs and predict its enhanced reactivity in SNAr reactions and its greater resistance to oxidative metabolism compared to electron-rich arenes.

Electron-Withdrawing Group (EWG) Hammett Constants Redox Potential Nucleophilic Aromatic Substitution (SNAr)

Validated Application Scenarios for 1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1) Based on Quantitative Evidence


Synthesis of Meta-Substituted Aniline Derivatives via Nitro Group Reduction

This compound is an ideal precursor for synthesizing 3-(trifluoromethoxy)aniline and its derivatives. The nitro group can be reduced using standard conditions (e.g., H2, Pd/C or SnCl2) to yield the corresponding amine, a versatile handle for further functionalization. This transformation leverages the unique meta-substitution pattern of the compound to access a specific regioisomer of trifluoromethoxyaniline, which is not achievable using the ortho or para isomers . While specific yields for this compound were not found, class-level inference confirms this is a robust and widely applicable synthetic route for nitroaromatics [1].

Synthesis of Cross-Coupling Partners: The Nitro Group as a Latent Halogen or Amine

The nitro group serves as a valuable synthetic handle beyond simple reduction. It can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) or be used to direct ortho-metalation for subsequent functionalization (e.g., borylation, halogenation). This allows for the creation of complex ortho-substituted 3-(trifluoromethoxy)aryl scaffolds that can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after reduction of the nitro group to the amine. The strong electron-withdrawing nature of the -OCF3 and -NO2 groups is essential for the success of these SNAr and directed metalation strategies .

Medicinal Chemistry: Strategic Introduction of the -OCF3 Motif in Lead Optimization

The primary value of this compound in a pharmaceutical setting is as a building block to introduce the -OCF3 group in a specific meta-relationship to an amine (post-reduction). The higher lipophilicity of -OCF3 compared to -OCH3 (~1.3-1.5 LogP units) is a key design parameter for improving membrane permeability and potentially increasing metabolic stability of drug candidates [2]. This makes 1-Nitro-3-(trifluoromethoxy)benzene a strategically important intermediate for SAR studies and lead optimization campaigns where a balance of lipophilicity and electron-withdrawing character is desired [3].

Agrochemical Intermediate Development

The combination of high lipophilicity and chemical stability conferred by the -OCF3 group is also a highly desired profile in the development of new agrochemicals (e.g., herbicides, fungicides, insecticides). This compound serves as a key starting material for synthesizing novel active ingredients, where its specific substitution pattern is a required element of the target molecule's design. Its utility in this sector parallels its use in pharmaceuticals, with the primary value being the controlled introduction of the meta-trifluoromethoxyphenyl motif .

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